2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound characterized by its unique structure and potential applications in medicinal chemistry. The compound is known for its molecular formula and a molecular weight of 250.25 g/mol. It is classified under the category of oxazines, which are cyclic compounds containing nitrogen and oxygen atoms in their ring structure. This compound has garnered attention due to its pharmacological properties and potential therapeutic applications.
The synthesis of 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile can be achieved through various organic chemistry methods. One common approach involves the reaction of dimethylamine with morpholine derivatives in the presence of appropriate reagents to form the oxazine ring structure.
The molecular structure of 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile features a six-membered oxazine ring with a carbonitrile substituent and a dimethylamino group. The morpholino group contributes to the compound's stability and solubility.
2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile can participate in various chemical reactions typical of oxazines, including nucleophilic substitutions and cycloadditions. Its reactivity is influenced by the electron-donating properties of the dimethylamino group.
The mechanism of action for 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile primarily involves its interaction with biological targets. It may act as an inhibitor or modulator in various biochemical pathways.
Studies indicate that compounds similar to this oxazine have shown activity against certain enzymes or receptors involved in disease processes, suggesting potential therapeutic roles.
The physical properties of 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile include:
Key chemical properties include:
This compound has potential applications in:
The 1,3-oxazine heterocycle—a six-membered ring containing oxygen and nitrogen atoms—has evolved into a cornerstone of medicinal chemistry due to its versatile bioactivity and structural modularity. Early explorations focused on simple derivatives, but seminal breakthroughs emerged with FDA-approved drugs containing benzoxazine or dihydrooxazine cores. Efavirenz, a 3,1-benzoxazin-2-one derivative, revolutionized HIV therapy as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by targeting HIV-1 reverse transcriptase with high potency against mutant strains [1] [5]. Concurrently, the anxiolytic agent Etifoxine (Stresam®), featuring a 3,1-benzoxazine scaffold, demonstrated GABAA receptor potentiation, offering an alternative to benzodiazepines with a distinct safety profile [1]. Beyond CNS applications, 6-aryl-1,4-dihydro-3,1-benzoxazin-2-ones emerged as progesterone receptor modulators [1], while halogenated benzoxazine-2,4-diones exhibited potent antimycobacterial activity against Mycobacterium tuberculosis [1] [5]. This progression underscores the scaffold’s capacity to address diverse therapeutic targets through strategic substitution.
Table 1: Clinically Relevant 1,3-Oxazine Derivatives
Compound | Core Structure | Therapeutic Application | Key Target |
---|---|---|---|
Efavirenz | 3,1-Benzoxazin-2-one | HIV-1 Infection | Reverse Transcriptase |
Etifoxine | 3,1-Benzoxazine | Anxiety Disorders | GABAA Receptor |
Oxaziclomefone | 2,3-Dihydro-4H-1,3-oxazin-4-one | Herbicide | Plant Cell Expansion |
DRF-2519 | 3,4-Dihydro-2H-1,3-benzoxazin-4-one | Type 2 Diabetes | PPAR-α/γ Receptors |
Bioactivity in 1,3-oxazines is exquisitely sensitive to substituent effects, where electron-donating groups like dimethylamino (–N(CH3)2) and morpholino (N-morpholine) enhance target engagement and pharmacokinetics. The morpholino group—a saturated six-membered ring with one nitrogen and one oxygen atom—imparts:
Complementarily, the dimethylamino group contributes:
For example, in progesterone receptor modulators, 6-aryl substitutions with electron-withdrawing groups (e.g., –NO2, –CF3) amplified activity, while morpholino-containing derivatives optimized receptor binding kinetics [1]. Similarly, anti-mycobacterial benzoxazine-2,4-diones showed enhanced efficacy when hydrophobic aryl groups were paired with morpholino-alkyl chains, suggesting dual roles in membrane penetration and target affinity [5].
Table 2: Impact of Key Substituents on Oxazine Bioactivity
Substituent | Electronic Effect | Biological Influence | Example Pharmacophore |
---|---|---|---|
Morpholino | Moderate H-bond acceptor | Enhanced solubility; kinase inhibition | Anticancer enzyme inhibitors |
Dimethylamino | Strong σ-donor | Nucleic acid intercalation; cellular uptake | Antimicrobial agents |
Halogen (e.g., Cl) | Electron-withdrawing | Increased hydrophobic interactions | Antimycobacterial compounds |
Nitrile (–CN) | Electron-withdrawing | Hydrogen bonding mimic; metabolic stability | Antiviral carbonitriles |
The target compound, 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile, integrates three pharmacologically critical substituents into a single, multi-functional scaffold:
Structurally, the electron-withdrawing nitrile and carbonyl groups create an electron-deficient C5–C6 region, enhancing electrophilicity for nucleophilic attack—a mechanism exploited in covalent enzyme inhibition. Molecular docking simulations indicate that derivatives with this scaffold dock efficiently into the substrate-binding pockets of breast cancer kinase targets (e.g., HER2) and viral polymerases, with binding energies ≤ −9.2 kcal/mol [2] [4]. Notably, pyrimidine-5-carbonitrile precursors exhibit pronounced anti-inflammatory effects by suppressing nitric oxide (NO) synthesis in macrophages (IC50 = 3.8 μM) [3], suggesting the oxazine analog could target cytokine storms in viral infections. Current research focuses on:
Table 3: Synthetic Routes to Key 1,3-Oxazine Derivatives
Method | Catalyst/Reagents | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
Multicomponent Reaction | M-FER/TEPA/SO3H nanocatalyst | Water, RT | 85–95% | Green chemistry; recyclable catalyst [2] |
Solvent-Free Cyclization | H3PMo11O39@TiO2@g-C3N4 | 80°C, solvent-free | 85–95% | Short reaction time (5–12 min) [6] |
Chalcone-Cyclization | Ethanolic NaOH | Reflux | 63–92% | Access to poly-substituted derivatives [4] |
Table 4: Documented Bioactivities of Related Oxazine-Carbonitriles
Biological Target | Assay Method | Reported Activity | Reference |
---|---|---|---|
MCF-7 Breast Cancer | Sulforhodamine B (SRB) | IC50: 12.5 μM (pyrimido-oxazine analog) [3] | [3] |
Nitric Oxide Production | Griess Assay (LPS-induced macrophages) | >70% inhibition at 10 μM (carbonitrile derivative) [3] | [3] |
Mycobacterium tuberculosis | Microplate Alamar Blue | MIC: 1.56 μg/mL (halogenated benzoxazine) [1] | [1] |
HIV-1 Reverse Transcriptase | Radioligand binding | Ki: 0.8–3.2 nM (Efavirenz analogs) [1] | [1] |
Compound Glossary:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: